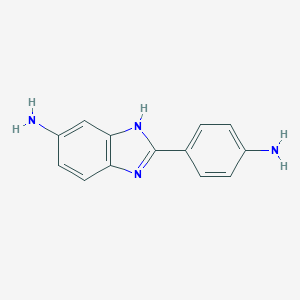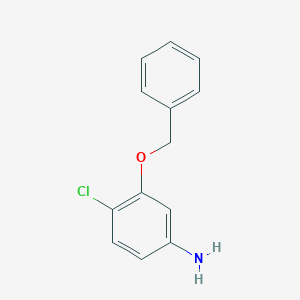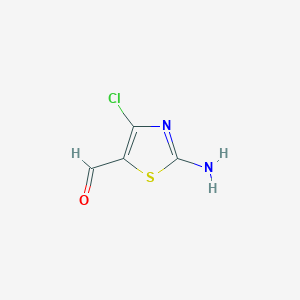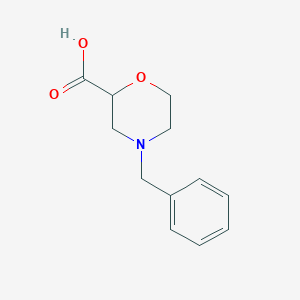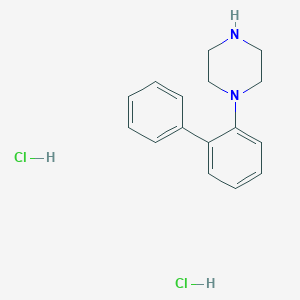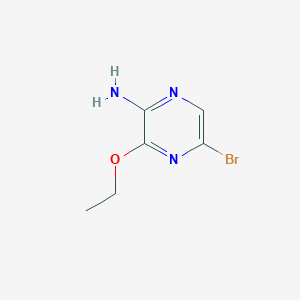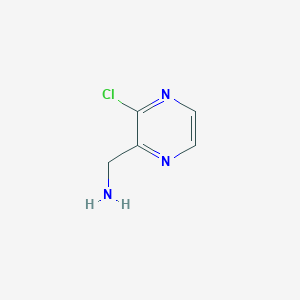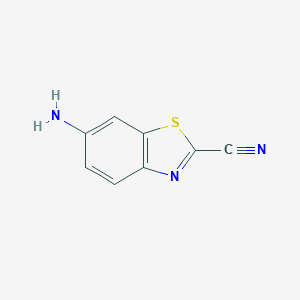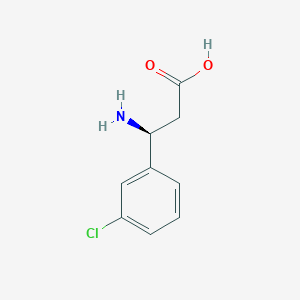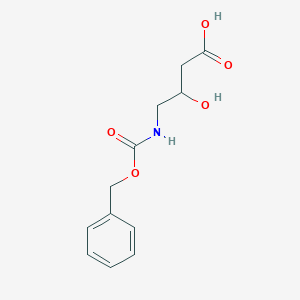
Acide 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoïque
Vue d'ensemble
Description
“4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is a compound with the molecular formula C12H15NO4 . It is also known by other names such as N-Cbz-gaba, Carbobenzoxy-4-aminobutyric acid, and 4-(((Benzyloxy)carbonyl)amino)butanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Molecular Structure Analysis
The molecular structure of “4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” can be represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NCCCC(=O)O . This represents the connectivity of atoms in the molecule .
Physical And Chemical Properties Analysis
The molecular weight of “4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is 237.25 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 271.08445790 g/mol .
Applications De Recherche Scientifique
Synthèse de complexes métalliques
Ce composé sert de précurseur à la synthèse de divers complexes métalliques, qui sont ensuite utilisés dans l'analyse structurale et les études d'amarrage moléculaire. Ces complexes, en particulier ceux avec des métaux de transition comme Co(II), Ni(II), Cu(II) et Zn(II), ont été synthétisés à l'aide de ligands de type base de Schiff dérivés du composé . Ces complexes sont caractérisés par des techniques spectroscopiques et sont étudiés pour leur stabilité et leur réactivité.
Activité antioxydante
Les complexes métalliques synthétisés mentionnés ci-dessus ont montré une activité antioxydante in vitro significative. Ils sont puissants pour décolorer la solution violette du DPPH, ce qui indique leur capacité à agir comme des piégeurs de radicaux libres . Cette propriété est cruciale dans la recherche visant à lutter contre les maladies liées au stress oxydatif.
Activité antimicrobienne
Ces complexes métalliques sont également testés pour leurs activités antimicrobiennes contre diverses souches bactériennes et fongiques. Les études suggèrent que les complexes métalliques présentent une puissance antimicrobienne supérieure à celle des ligands de type base de Schiff libres . Cette application est vitale dans le développement de nouveaux agents antimicrobiens.
Applications antifongiques
Plus précisément, le complexe Cu(II) dérivé de ce composé a montré une activité antifongique comparable à celle des médicaments standard contre Candida albicans. Cela met en évidence son utilisation potentielle dans le traitement des infections fongiques .
Études d'amarrage moléculaire
Le composé et ses dérivés sont utilisés dans des études d'amarrage moléculaire pour comprendre leur interaction avec des cibles biologiques. Par exemple, des études d'amarrage avec la stérol 14-alpha déméthylase de C. albicans ont été réalisées pour explorer l'efficacité de la liaison et les applications thérapeutiques potentielles .
Recherche sur les intermédiaires chimiques
En tant qu'intermédiaire chimique, ce composé est impliqué dans la synthèse d'autres molécules complexes. Il joue un rôle dans le développement de nouveaux matériaux et produits chimiques qui ont des applications dans divers domaines, notamment les produits pharmaceutiques et la science des matériaux .
Mécanisme D'action
Target of Action
It’s known that this compound is a type of organoboron reagent , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron reagent interacts with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules being coupled.
Pharmacokinetics
The compound’s lipophilicity and molecular weight (2392443 g/mol ) could potentially influence its bioavailability.
Result of Action
As an organoboron reagent, it could potentially contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions . This could result in the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



